Product packaging for L-Lysine, N2-(N-L-histidylglycyl)-(Cat. No.:CAS No. 62024-08-2)

L-Lysine, N2-(N-L-histidylglycyl)-

Cat. No.: B14557454
CAS No.: 62024-08-2
M. Wt: 340.38 g/mol
InChI Key: NQKRILCJYCASDV-QWRGUYRKSA-N
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Description

His-Gly-Lys is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N6O4 B14557454 L-Lysine, N2-(N-L-histidylglycyl)- CAS No. 62024-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62024-08-2

Molecular Formula

C14H24N6O4

Molecular Weight

340.38 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(23)24)20-12(21)7-18-13(22)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,22)(H,20,21)(H,23,24)/t10-,11-/m0/s1

InChI Key

NQKRILCJYCASDV-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Nomenclature and Structural Characterization of L Lysine, N2 N L Histidylglycyl

Systematic Naming Conventions and Chemical Structure Representation

The compound is a tripeptide composed of the amino acids glycine (B1666218), L-histidine, and L-lysine linked sequentially by peptide bonds. medchemexpress.comnih.gov The N-terminal amino acid is glycine, which is connected to the α-amino group of L-histidine. The carboxyl group of L-histidine then forms a peptide bond with the N2 (or α-amino) group of L-lysine, the C-terminal residue. nih.gov

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid. nih.gov This name precisely describes the molecular structure, including the stereochemistry at the alpha-carbons of histidine and lysine (B10760008).

The structure is represented by the molecular formula C₁₄H₂₄N₆O₄. echemi.combiosynth.comchemscene.com Various representations are used to depict the molecule, including 2D and 3D models. A common linear representation is the SMILES (Simplified Molecular-Input Line-Entry System) string: NCCCCC@@HNC(C@HNC(CN)=O)=O. chemscene.com

Table 1: Chemical Identification and Properties

Identifier Value
Systematic Name (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid nih.gov
Common Synonyms Glycyl-L-histidyl-L-lysine, GHK, Tripeptide-1, Prezatide nih.govchemscene.com
Molecular Formula C₁₄H₂₄N₆O₄ echemi.combiosynth.comchemscene.com
Molecular Weight 340.38 g/mol echemi.combiosynth.com

| CAS Number | 49557-75-7 nih.govechemi.combiosynth.com |

Stereochemical Considerations and Isomeric Forms

Stereochemistry is a critical aspect of the structure and function of peptides. The designation "L-Lysine, N2-(N-L-histidylglycyl)-" explicitly indicates that the constituent amino acids, histidine and lysine, are in the L-configuration, which is the naturally occurring form in proteins. nih.govnih.gov Glycine, the N-terminal residue, is achiral as its alpha-carbon is bonded to two hydrogen atoms.

The two chiral centers are located at the alpha-carbons (Cα) of the L-histidine and L-lysine residues. The "(2S)" designation in the IUPAC name for both the histidine and lysine portions of the molecule confirms this L-configuration. nih.gov

Theoretically, several diastereomers of this tripeptide could exist if D-isomers of histidine or lysine were incorporated:

Glycyl-D-histidyl-L-lysine

Glycyl-L-histidyl-D-lysine

Glycyl-D-histidyl-D-lysine

The enantiomer of the natural L,L-form would be Glycyl-D-histidyl-D-lysine. These isomeric forms, while structurally similar, would exhibit different three-dimensional arrangements and, consequently, different biological and chemical properties.

Tripeptide Backbone Conformation and Side Chain Dynamics

Tripeptide Backbone Conformation: The peptide backbone consists of a repeating sequence of N-Cα-C atoms. The conformation is defined by the dihedral angles (torsion angles) phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). The presence of a glycine residue provides significant conformational flexibility. pitt.edu Because glycine lacks a Cβ atom, it can adopt a wider range of φ and ψ angles, including left-handed conformations that are generally disallowed for L-amino acids. pitt.eduresearchgate.net This versatility allows the GHK peptide backbone to access a broad conformational space. pitt.edu Conversely, histidine tends to be a residue that disfavors or can break alpha-helical structures. pitt.edu In a short, unconstrained peptide like GHK, the structure is likely to be highly flexible and exist as an ensemble of different conformations in solution rather than a single, rigid structure. quora.com

Histidine Side Chain: The imidazole (B134444) ring of the histidine side chain is an aromatic system with a pKa near neutral pH, allowing it to act as both a hydrogen bond donor and acceptor. Its orientation relative to the peptide backbone is a key determinant of the molecule's interaction capabilities, notably its well-documented ability to chelate metal ions like copper(II). nih.govbldpharm.com

Synthetic Methodologies for L Lysine, N2 N L Histidylglycyl and Its Derivatives

Classical Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, a foundational method in peptide chemistry, offers a high degree of flexibility and scalability for the production of L-Lysine, N2-(N-L-histidylglycyl)-. This approach involves the stepwise coupling of protected amino acid residues in a homogenous solvent system. Key to this methodology is the use of protecting groups for the reactive side chains of the amino acids to prevent unwanted side reactions.

The synthesis typically commences from the C-terminal lysine (B10760008) residue, with its α-amino group and side-chain amino group appropriately protected. The subsequent coupling of protected glycine (B1666218) and then histidine residues is achieved using a variety of coupling reagents to facilitate amide bond formation. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

While effective, solution-phase synthesis can be labor-intensive and require purification after each coupling step to remove excess reagents and byproducts. However, it remains a valuable technique for large-scale synthesis and for the preparation of complex peptide derivatives where solid-phase methods may be less suitable. nih.gov

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) has largely revolutionized the field of peptide synthesis due to its efficiency and amenability to automation. peptidetherapeutics.org In this method, the C-terminal amino acid (lysine) is covalently attached to an insoluble polymer support, or resin. The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acid residues.

A typical SPPS cycle for L-Lysine, N2-(N-L-histidylglycyl)- involves the following steps:

Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc or Boc) from the resin-bound amino acid.

Activation and Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired tripeptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid such as trifluoroacetic acid (TFA). researchgate.net The choice of resin and protecting groups is critical and depends on the specific chemistry being employed (e.g., Fmoc/tBu or Boc/Bzl strategies). lsu.eduosti.gov

Synthesis StageKey Reagents/ConditionsPurpose
Resin LoadingProtected C-terminal amino acid, coupling agent, resinCovalent attachment of the first amino acid to the solid support
Chain ElongationProtected amino acids, coupling agents, deprotection agentsStepwise addition of amino acids to build the peptide sequence
Cleavage & DeprotectionStrong acid (e.g., TFA), scavengersRelease of the completed peptide from the resin and removal of side-chain protecting groups

Enzymatic Synthesis Methods

Enzymatic synthesis offers a green and highly specific alternative to chemical peptide synthesis. nih.gov This method utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. Under specific conditions, the equilibrium of the protease-catalyzed reaction can be shifted from hydrolysis towards synthesis.

For the synthesis of tripeptides like L-Lysine, N2-(N-L-histidylglycyl)-, a sequential enzymatic coupling approach can be employed. nih.gov For instance, a dipeptide (e.g., histidylglycine) can be synthesized first, followed by the enzymatic coupling of the lysine residue. The choice of enzyme is crucial and depends on its substrate specificity. Enzymes like papain, chymotrypsin, and thermolysin have been successfully used for the synthesis of various dipeptides and tripeptides. nih.govsinica.edu.tw

Derivatization Strategies and Analogue Production

The functional properties of L-Lysine, N2-(N-L-histidylglycyl)- can be modulated through various derivatization strategies. These modifications can enhance its biological activity, stability, or introduce new functionalities.

Metal Complexation Strategies (e.g., Copper, Zinc)

The histidine residue in the tripeptide provides a strong binding site for metal ions. The imidazole (B134444) side chain of histidine, along with the N-terminal amine and peptide backbone nitrogens, can coordinate with metal ions like copper (Cu²⁺) and zinc (Zn²⁺) to form stable complexes. wikipedia.orgnii.ac.jp

Copper Complexes: The copper complex of a similar tripeptide, glycyl-L-histidyl-L-lysine (GHK-Cu), has been extensively studied. wikipedia.org The copper ion is typically coordinated by the imidazole nitrogen of histidine, the α-amino group of glycine, and the deprotonated amide nitrogen between glycine and histidine. wikipedia.org These copper complexes have shown interesting biological activities.

Zinc Complexes: Zinc ions can also form complexes with histidine-containing peptides. nii.ac.jp The coordination of zinc with the imidazole and amino groups can influence the peptide's conformation and reactivity. nih.gov Studies on zinc complexes of histidine and related compounds have provided insights into their structures and stability in aqueous solutions. nii.ac.jp

Metal IonKey Coordinating Residues/GroupsPotential Impact on Peptide
Copper (Cu²⁺)Histidine (imidazole), N-terminal amine, peptide backboneAltered biological activity, enhanced stability
Zinc (Zn²⁺)Histidine (imidazole), N-terminal amineModified conformation and reactivity

Site-Specific Amino Acid Modifications

Site-specific modification of the amino acid residues within L-Lysine, N2-(N-L-histidylglycyl)- allows for the creation of a wide range of analogs with tailored properties.

Lysine Modification: The ε-amino group of the lysine residue is a common target for modification. It can be acylated, alkylated, or conjugated with various molecules such as fluorophores, biotin, or drug molecules. dtu.dknih.gov Guanidination of the lysine side chain can convert it into a homoarginine residue, altering its basicity and potential interactions. nih.gov

Histidine Modification: The imidazole ring of histidine can also be a site for modification, although it is generally less reactive than the lysine side chain.

Glycine Modification: While the glycine residue itself lacks a reactive side chain, modifications at the N-terminus of the peptide are common.

These site-specific modifications are crucial for structure-activity relationship (SAR) studies, enabling researchers to probe the role of each amino acid in the peptide's function.

Biochemical Pathways and Enzymatic Transformations Involving L Lysine, N2 N L Histidylglycyl

Metabolic Fates and Degradation Pathways

Upon introduction into a biological system, L-Lysine, N2-(N-L-histidylglycyl)- is expected to undergo enzymatic breakdown into smaller peptides and its fundamental amino acid units. This process is primarily carried out by peptidases, which are enzymes that hydrolyze peptide bonds. The degradation of this tripeptide likely initiates with the cleavage of the peptide bonds, releasing L-histidine, glycine (B1666218), and L-lysine.

These individual amino acids then enter their respective metabolic pathways. L-lysine, an essential amino acid, is primarily ketogenic, meaning its carbon skeleton can be converted into ketone bodies. youtube.com Its degradation involves complex pathways, with key intermediates such as saccharopine and α-ketoadipate. youtube.comyoutube.com L-histidine, another essential amino acid, can be converted to glutamate, which can then enter the citric acid cycle. youtube.comyoutube.com A key step in histidine catabolism is the formation of formiminoglutamate (FIGLU), which is involved in the transfer of a formimino group to tetrahydrofolate. youtube.com Glycine, a non-essential amino acid, is involved in numerous metabolic processes, including the synthesis of glutathione (B108866), purines, and heme. youtube.com

Recent research has also highlighted the role of gut microbiota in the degradation of lysine (B10760008) and histidine, suggesting that microbial metabolism may also contribute to the breakdown of L-Lysine, N2-(N-L-histidylglycyl)-. asm.org Studies have shown that increased degradation of these amino acids by gut bacteria may be associated with certain metabolic conditions. asm.org

Enzymatic Hydrolysis and Catabolic Intermediates (e.g., histidyl-lysine formation)

The enzymatic hydrolysis of L-Lysine, N2-(N-L-histidylglycyl)- is anticipated to proceed in a stepwise manner. Peptidases would cleave the peptide bonds, potentially leading to the formation of dipeptide intermediates. One such likely intermediate is histidyl-lysine . The subsequent hydrolysis of this dipeptide would then yield free L-histidine and L-lysine.

The catabolism of lysine itself does not involve direct transamination of either of its two amino groups. youtube.com Instead, it follows a complex pathway where saccharopine is a key intermediate. youtube.com The pathway ultimately leads to the formation of acetoacetyl-CoA, a precursor for ketone bodies. asm.org

The degradation of histidine involves the enzyme histidase, which deaminates histidine to urocanic acid. youtube.com Further enzymatic reactions convert urocanic acid to FIGLU, which then donates its formimino group to tetrahydrofolate, yielding glutamate. youtube.com

The following table summarizes the key enzymes and intermediates in the degradation of the constituent amino acids:

Amino AcidKey Degradation PathwayImportant EnzymesKey IntermediatesFinal Products
L-Lysine Saccharopine pathwayLysine-ketoglutarate reductase, Saccharopine dehydrogenaseSaccharopine, α-Aminoadipic semialdehyde, α-KetoadipateAcetoacetyl-CoA
L-Histidine Histidine degradation pathwayHistidase, UrocanaseUrocanic acid, 4-Imidazolone-5-propionate, Formiminoglutamate (FIGLU)Glutamate, Formimino-THF
Glycine Glycine cleavage systemGlycine decarboxylase, AminomethyltransferaseSerine, PyruvateCO2, NH4+

Modulation of Enzyme Activity and Protein Interactions

The constituent amino acids of L-Lysine, N2-(N-L-histidylglycyl)- can influence various cellular processes by modulating the activity of key enzymes and interacting with signaling proteins.

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress resistance, and aging. nih.govresearchgate.net A primary mechanism of SIRT1 action is the deacetylation of lysine residues on various protein substrates, including histones and transcription factors. nih.govresearchgate.netnih.gov

The metabolism of L-lysine is intricately linked to SIRT1 activity. Lysine acetylation is a widespread post-translational modification that can alter the function of proteins. nih.govnih.gov SIRT1, along with other sirtuins, can remove these acetyl groups, thereby regulating the activity of the modified proteins. nih.govscite.ai For instance, SIRT1 can deacetylate and regulate the activity of proteins involved in glucose and lipid metabolism. nih.govnih.gov

The components of L-Lysine, N2-(N-L-histidylglycyl)- can also modulate the activity of key oxidoreductase systems that protect against cellular stress.

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a central role in the cellular defense against oxidative stress. bohrium.comnih.govnih.gov Several amino acids have been shown to activate the Nrf2 signaling pathway. bohrium.comnih.govnih.gov

L-Histidine: Studies have demonstrated that histidine can upregulate the expression of Nrf2 and its target antioxidant enzymes, thereby protecting against oxidative damage. nih.govresearchgate.netresearchgate.net

L-Lysine: Dietary lysine has also been reported to activate the Nrf2 signaling pathway, leading to an increase in the activities of antioxidant enzymes. frontiersin.org

Glycine: As a precursor for the synthesis of glutathione, a major intracellular antioxidant, glycine plays an indirect but critical role in the Nrf2-mediated antioxidant response. youtube.com Depletion of glutathione can induce oxidative stress and activate the Nrf2 pathway. nih.gov

The following table summarizes research findings on the influence of the constituent amino acids on the Nrf2 pathway:

Amino AcidEffect on Nrf2 PathwayObserved OutcomeReference
L-Histidine Upregulates Nrf2 mRNA expressionIncreased antioxidant enzyme levels nih.govresearchgate.net
L-Lysine Activates Nrf2 signalingIncreased antioxidant enzyme activities frontiersin.org
Glycine Precursor to glutathioneSupports glutathione-dependent antioxidant defense youtube.com

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) is a transcriptional coactivator that is a master regulator of mitochondrial biogenesis and energy metabolism. nih.govnih.govmedchemexpress.com It also plays a role in regulating the expression of antioxidant enzymes. nih.gov

L-Lysine: Dietary supplementation with L-lysine has been shown to increase the mRNA expression levels of PGC-1α in the liver. nih.gov This suggests that lysine can stimulate pathways involved in fatty acid oxidation and energy expenditure. nih.gov PGC-1α itself can regulate the metabolism of branched-chain amino acids. nih.gov

Molecular Interaction Profiles of L Lysine, N2 N L Histidylglycyl

Transition Metal Ion Complexation (e.g., Copper(II), Zinc(II) Binding)

The unique arrangement of amino acid residues in GHK, especially the imidazole (B134444) ring of histidine and the amino groups of glycine (B1666218) and lysine (B10760008), makes it a potent chelator of transition metal ions. Its interactions with copper(II) and zinc(II) are of particular scientific interest.

The binding of GHK to metal ions in solution is a dynamic equilibrium involving multiple complex species. Studies using potentiometric titration and visible-absorption spectrophotometry have been employed to determine the stability and distribution of these species.

In the case of copper(II), investigations have revealed the formation of multiple complex species in solution in the pH range of 3.5 to 10.6. nih.gov The presence of the ε-amino group from the lysine residue significantly enhances the stability of the formed complexes when compared to similar peptides like glycyl-L-histidine or glycyl-L-histidylglycine. nih.gov A pH titration of the copper(II)-GHK system demonstrated three distinct optical transitions with apparent pK values of 3.6, 9.2, and 11.4, indicating a stepwise binding and structural rearrangement process as pH changes. nih.gov The initial binding of Cu(II) occurs at a low pK, forming the species that is predominant at physiological pH. nih.gov

The table below summarizes the key findings regarding the species distribution and stability.

Metal IonpH RangeKey FindingsReference
Copper(II)3.5 - 10.6Formation of multiple species in the binary system. nih.gov
Copper(II)PhysiologicalThe ε-amino group of lysine enhances stability constants. nih.gov
Copper(II)N/AApparent pKs of 3.6, 9.2, and 11.4 observed in pH titration. nih.gov

The geometry of the metal-GHK complex is crucial for its activity. Spectroscopic techniques have provided detailed insights into the coordination environment of the metal ion.

For the copper(II)-GHK complex in solution at neutral pH, studies using optical, electron paramagnetic resonance (EPR), and electron spin-echo envelope spectroscopies indicate the formation of a mononuclear 1:1 Cu(II) compound. nih.gov In this complex, the copper ion is equatorially coordinated by two or three nitrogen atoms. nih.gov Electron spin-echo studies have confirmed that one of these coordinating nitrogens belongs to the histidyl imidazole ring. nih.gov These findings support a structure involving nitrogen coordination of Cu(II) in a solution, which differs from the polymeric, oxygen-bridged structure observed in the solid state by X-ray crystallography. nih.gov Theoretical studies on transition metal complexes with histidine suggest that histidine can act as a tridentate ligand, facilitating an octahedral coordination geometry, though bidentate modes are also possible, particularly with Cu(II). nih.gov For nickel(II), studies on GHK and its analogues suggest that the side-chain amino group of the lysine residue is not involved in metal ion coordination. nih.gov

TechniqueFindingImplicationReference
EPR & Electron Spin-Echo SpectroscopyMononuclear 1:1 Cu(II):GHK complex with equatorial nitrogen coordination.Defines the primary binding mode in solution. nih.gov
Electron Spin-Echo SpectroscopyHistidyl imidazole nitrogen is directly involved in coordination.Highlights the key role of the histidine residue. nih.gov
X-ray Crystallography vs. Solution StudiesSolid-state structure is a polymer with oxygen bridges, which does not exist in solution.Emphasizes the importance of studying complexes under physiological conditions. nih.gov

Biomacromolecular Association Studies

GHK's ability to bind metal ions allows it to influence the behavior of larger biological molecules, such as proteins, often by competing for or modulating their metal-binding properties.

Serum albumin is a major carrier of copper in the blood. Research has shown that GHK can effectively compete with serum albumin for copper(II) ions. Equilibrium dialysis experiments performed at pH 7.5 demonstrated this competitive binding. nih.gov At equimolar concentrations of albumin and GHK, approximately 42% of the available Cu(II) was bound to the peptide. nih.gov Even at physiologically relevant concentrations of copper, albumin, L-histidine, and GHK, about 6% of the copper was associated with low-molecular-weight components, which could include binary and ternary complexes involving GHK. nih.gov This suggests a potential role for GHK in the transport and distribution of copper from the blood to tissues. nih.gov The N-terminal region of serum albumin, which involves an aspartate-alanine-histidine sequence in humans, is a strong binding site for Cu(II), with a lysine residue (Lys4) also appearing to be involved. nih.gov

Competing ProteinMetal IonExperimental FindingPhysiological SignificanceReference
Serum AlbuminCopper(II)At equimolar concentrations, GHK binds ~42% of Cu(II).GHK can mobilize copper from albumin. nih.gov
Serum AlbuminCopper(II)At physiological concentrations, ~6% of Cu(II) is associated with low-molecular-weight species like GHK.Suggests a role in copper transport to tissues. nih.gov

An excess of free metal ions, particularly copper and zinc, can promote the misfolding and aggregation of proteins, a hallmark of several neurodegenerative diseases. nih.govnih.gov GHK has been shown to counteract this process. Studies have demonstrated that GHK can prevent copper- and zinc-induced aggregation of bovine serum albumin (BSA). nih.gov Furthermore, GHK was able to reverse the aggregation of BSA after it had formed. nih.govnih.gov The glycation of proteins, a process where sugars attach to amino groups like those on lysine, is another factor that can lead to protein aggregation. mdpi.com While GHK's direct role in glycation-induced aggregation is less studied, its ability to manage metal ions and prevent their-induced aggregation is a key aspect of its protective function. nih.gov

ConditionProteinEffect of GHKReference
Copper-induced aggregationBovine Serum Albumin (BSA)Prevents aggregation nih.gov
Zinc-induced aggregationBovine Serum Albumin (BSA)Prevents aggregation nih.govnih.gov
Pre-formed aggregates (Cu/Zn-induced)Bovine Serum Albumin (BSA)Reverses aggregation and resolubilizes the protein nih.govnih.gov

Redox Activity and Antioxidant Mechanisms

GHK exhibits significant antioxidant properties, primarily through its interactions with metal ions and its ability to scavenge reactive oxygen species (ROS).

The tripeptide is considered an endogenous antioxidant. nih.govnih.gov Its mechanism involves the direct scavenging of certain types of free radicals. Electron spin resonance (ESR) spin-trapping experiments revealed that GHK effectively diminishes signals from hydroxyl (·OH) and peroxyl (ROO·) radicals, although it does not significantly affect superoxide (B77818) (O₂⁻·) radicals. nih.govnih.gov The effect of GHK on hydroxyl radicals was found to be much stronger than that of other endogenous antioxidant peptides like carnosine and reduced glutathione (B108866). nih.gov

A major part of GHK's antioxidant activity stems from its ability to chelate redox-active metals like copper. Copper can participate in Fenton-like reactions, generating highly damaging ROS. nih.gov By binding to copper, GHK reduces its redox activity and, consequently, attenuates the production of ROS. nih.govnih.gov In cell-based assays, GHK was shown to reduce the increase in ROS levels induced by tert-butyl hydroperoxide at low micromolar concentrations. nih.govnih.gov It also attenuated copper-induced ROS production in a dose-dependent manner. nih.gov However, some studies using specific chemical assays, like the DMPD•+ assay, found that GHK has limited direct hydrogen-donating antioxidant ability compared to standards like L-ascorbate, suggesting its primary antioxidant mechanism is metal chelation and selective radical scavenging rather than general radical reduction. oup.com

ActivityMechanismKey FindingsReference
Radical ScavengingDirect interaction with free radicalsDiminishes hydroxyl (·OH) and peroxyl (ROO·) radicals; stronger effect on ·OH than carnosine. nih.govnih.gov
Metal ChelationBinding to redox-active metalsReduces the redox activity of copper(II), thereby preventing metal-catalyzed ROS production. nih.govnih.gov
Cellular Antioxidant EffectReduction of intracellular ROSReduces tert-butyl hydroperoxide-induced ROS in Caco-2 cells and attenuates copper-induced ROS. nih.govnih.govnih.gov

Reactive Oxygen Species (ROS) Scavenging Pathways

L-Lysine, N2-(N-L-histidylglycyl)- has demonstrated efficacy as an endogenous antioxidant, primarily by directly diminishing harmful reactive oxygen species (ROS). nih.govnih.gov Research indicates that this tripeptide is particularly effective against some of the most damaging ROS, thereby protecting cells from oxidative stress.

Studies utilizing electron spin resonance (ESR) spin-trapping techniques have been instrumental in identifying the specific types of ROS that GHK can neutralize. The primary ROS scavenging targets of GHK include:

Hydroxyl Radicals (•OH): These are highly reactive and can cause widespread damage to cellular components. GHK has been shown to effectively diminish the generation of hydroxyl radicals. nih.govnih.gov

Peroxyl Radicals (ROO•): These radicals are involved in the propagation of lipid peroxidation, a chain reaction that damages cell membranes. GHK also demonstrates the ability to reduce the levels of peroxyl radicals. nih.govnih.gov

In comparative studies, the efficacy of GHK in diminishing hydroxyl radicals has been shown to be significantly stronger than that of other well-known endogenous antioxidants like carnosine and reduced glutathione. nih.gov Furthermore, in cell-based assays, GHK was found to reduce the increase in ROS levels induced by tert-butyl hydroperoxide in Caco-2 cells at low concentrations. nih.govnih.gov The antioxidant activity of GHK is also linked to its ability to quench toxic byproducts of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal (HNE) and acrolein. nih.gov

Reactive Oxygen Species Effect of L-Lysine, N2-(N-L-histidylglycyl)- Supporting Evidence
Hydroxyl Radical (•OH)Diminishes generationElectron Spin Resonance (ESR) studies nih.govnih.gov
Peroxyl Radical (ROO•)Diminishes generationElectron Spin Resonance (ESR) studies nih.govnih.gov
General ROSReduces levels in cellsFlow cytometry with oxidation-sensitive fluorescent dye nih.govnih.gov

Metal-Catalyzed Oxidative Stress Mitigation

A significant aspect of the antioxidant profile of L-Lysine, N2-(N-L-histidylglycyl)- is its ability to chelate metal ions, which are often catalysts in the generation of reactive oxygen species. By binding to these metal ions, GHK can prevent them from participating in redox reactions that produce free radicals, a process known as metal-catalyzed oxidative stress.

The histidine residue within the GHK peptide plays a crucial role in its metal-chelating capabilities. The imidazole ring of histidine is a key site for coordinating with metal ions. Research has demonstrated that GHK has a notable affinity for several divalent metal ions:

Copper (Cu²⁺): GHK exhibits a strong ability to bind with copper ions. nih.govresearchgate.net This interaction is not only a simple chelation but also involves the reduction of copper's redox activity, thereby preventing copper-mediated ROS production. nih.gov The GHK-Cu complex itself has been shown to possess antioxidant and anti-inflammatory properties. researchgate.netnih.gov

Zinc (Zn²⁺): GHK can also prevent zinc-induced cellular damage. nih.gov

Iron (Fe): The peptide can chelate iron, although its binding affinity appears to be less than that for copper. nih.gov This chelation is significant as iron is a potent catalyst for the Fenton reaction, which generates highly reactive hydroxyl radicals. The lysine component of the tripeptide is also recognized for its iron-chelating activity. mdpi.comresearchgate.net

The mechanism of metal chelation involves the formation of a coordination complex. In the case of copper, the GHK peptide can coordinate with the Cu²⁺ ion through its terminal amino nitrogen, two deprotonated peptide nitrogens, and the imidazole nitrogen of the histidyl residue. researchgate.net This stable complex formation effectively sequesters the metal ion, preventing it from participating in oxidative reactions.

Metal Ion Interaction with L-Lysine, N2-(N-L-histidylglycyl)- Mechanism of Mitigation
Copper (Cu²⁺)Strong chelation and reduction of redox activityForms a stable complex, preventing participation in ROS-generating reactions. nih.govresearchgate.net
Zinc (Zn²⁺)Binds to prevent metal-induced cell deathSequesters the ion, reducing its toxic effects. nih.gov
Iron (Fe)Chelates the ionPrevents participation in Fenton reaction and subsequent hydroxyl radical formation. nih.gov

Cellular and Subcellular Research Models Utilizing L Lysine, N2 N L Histidylglycyl

In Vitro Cell Culture Systems for Mechanistic Elucidation

The versatility of GHK is reflected in the diverse range of in vitro cell culture systems used to study its effects. These models are crucial for understanding the molecular mechanisms underlying its observed biological activities.

Notably, research has extended to skeletal muscle cell lines, specifically C2C12 myotubes . In a key study, C2C12 myotubes treated with cigarette smoke extract (CSE) were used to model smoking-induced muscle dysfunction. The addition of GHK complexed with copper (GHK-Cu) was found to rescue these cells from the detrimental effects of CSE, highlighting its potential to modulate pathways involved in muscle atrophy and protein degradation. nih.gov

In the realm of neuroscience, central nervous system (CNS) cell lines have been instrumental in revealing the protective properties of GHK. nih.gov Studies have utilized BV2 microglia, as well as primary astrocyte and microglia cultures, to demonstrate that GHK can prevent cell death induced by copper and zinc toxicity. nih.gov These findings are significant given that metal ion imbalance is a feature of several neurodegenerative diseases. nih.gov Furthermore, the neuroblastoma cell line SH-SY5Y has been used to investigate GHK's role in preventing apoptotic cell death. thenew.skin

The table below summarizes the use of these cell lines in studying GHK's effects.

Cell LineModel SystemKey Research FocusReference
C2C12 Myotubes Cigarette Smoke Extract (CSE)-induced muscle dysfunctionRescue from muscle atrophy, modulation of protein degradation pathways. nih.gov
BV2 Microglia Metal-induced toxicityPrevention of copper and zinc-induced cell death. nih.gov
Primary Astrocytes Metal-induced toxicityProtection against copper and zinc-induced cell death. nih.gov
Primary Microglia Metal-induced toxicityProtection against copper-induced cell death. nih.gov
SH-SY5Y Neuroblastoma ApoptosisInhibition of programmed cell death. thenew.skin

Cellular Viability and Apoptotic Pathway Modulation

A significant area of GHK research focuses on its ability to enhance cellular viability and modulate pathways leading to apoptosis, or programmed cell death.

In CNS cell models, GHK has demonstrated a clear protective effect against metal-induced toxicity. It prevents cell death in BV2 microglia and primary astrocytes exposed to toxic levels of copper and zinc. nih.gov This protective action is linked to its ability to bind these metal ions and reduce their redox activity. nih.gov

Furthermore, GHK has been shown to influence the expression of genes involved in apoptosis. By analyzing gene expression, it was found that GHK can upregulate the expression of several caspases and genes associated with DNA repair, which are critical for regulating and executing the apoptotic process. mdpi.com In human cancer cell lines, such as SH-SY5Y neuroblastoma cells, GHK has been observed to reactivate the apoptotic system, thereby inhibiting uncontrolled cell growth. thenew.skin

The table below details the effects of GHK on cellular viability and apoptosis.

Cell Line/ModelEffectMechanism/ObservationReference
BV2 Microglia, Primary Astrocytes Increased cell viabilityPrevention of copper and zinc-induced cell death. nih.gov
Human Cancer Cell Lines (e.g., SH-SY5Y) Inhibition of cell growthReactivation of the apoptotic pathway. thenew.skin
Gene Expression Analysis Modulation of apoptosis-related genesUpregulation of caspase and DNA repair gene expression. mdpi.com

Intracellular Signaling Pathway Perturbations

Recent research has begun to unravel the specific intracellular signaling pathways that are perturbed by GHK, providing a deeper understanding of its mode of action at the molecular level.

A pivotal study using C2C12 myotubes demonstrated that GHK-Cu directly interacts with and activates SIRT1 (Sirtuin 1) . nih.gov This activation is a key event that triggers a cascade of downstream effects. The SIRT1-FoxO3a axis is a critical pathway in the regulation of muscle protein degradation. GHK-Cu, through SIRT1 activation, leads to the deacetylation of FoxO3a (Forkhead box protein O3a), which in turn inhibits its transcriptional activity and reduces the expression of muscle-specific ubiquitin E3 ligases like atrogin-1 and MuRF1, thereby preventing muscle atrophy. nih.gov

Concurrently, GHK-Cu has been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. By activating SIRT1, GHK-Cu deacetylates Nrf2, which promotes its activity in reducing oxidative stress through the generation of antioxidant enzymes. nih.gov In other models, GHK-Cu has been shown to upregulate the Nrf2/Keap1 pathway, leading to an increase in the expression of the antioxidant enzyme HO-1. researchgate.net

The expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) , a master regulator of mitochondrial biogenesis, is also increased by GHK-Cu. nih.gov This effect is also dependent on SIRT1 activation and contributes to the promotion of mitochondrial function. nih.gov

The table below summarizes the key signaling pathways modulated by GHK.

Signaling PathwayCell ModelEffect of GHK-CuDownstream ConsequenceReference
SIRT1-FoxO3a axis C2C12 myotubesDirectly binds and activates SIRT1, leading to FoxO3a deacetylation.Inhibition of protein degradation. nih.gov
Nrf2 activation C2C12 myotubesDeacetylates Nrf2 via SIRT1 activation.Reduction of oxidative stress. nih.gov
PGC-1α expression C2C12 myotubesIncreases PGC-1α expression via SIRT1.Promotion of mitochondrial function. nih.gov

Subcellular Localization and Trafficking Investigations

The investigation into the subcellular localization and trafficking of the GHK peptide itself is an area with limited detailed research. While its effects on intracellular components are being mapped, its own journey within the cell is less understood.

It is known that GHK can be released from the extracellular matrix at sites of injury. mdpi.com For GHK to exert its effects on intracellular pathways like the SIRT1-FoxO3a axis, it must be transported into the cell. It is proposed that GHK's ability to bind with copper to form GHK-Cu is crucial for its transport and activity. youtube.com Studies have shown that GHK can pass through the stratum corneum, with its absorption being pH-dependent, suggesting it can cross cellular barriers. nih.gov

Once inside the cell, it is clear that GHK-Cu interacts with cytoplasmic and nuclear proteins such as SIRT1. nih.gov However, specific details regarding its transport vesicles, endosomal/lysosomal trafficking, or potential sequestration into specific organelles are not yet well-documented in the scientific literature. The primary focus of existing research has been on the downstream biological and gene expression changes induced by the peptide. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methods for L Lysine, N2 N L Histidylglycyl

Chromatographic Techniques for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of GHK. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the peptide from impurities and degradation products. researchgate.netpeptide2.com

A validated stability-indicating RP-HPLC method has been developed for the quantification of GHK. researchgate.net This method is crucial for assessing the peptide's stability under various stress conditions. researchgate.net For instance, studies have shown that GHK is susceptible to degradation under basic and oxidative stress. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) also presents a viable option for the analysis of this tripeptide. sigmaaldrich.comjocpr.com

Table 1: HPLC Methods for L-Lysine, N2-(N-L-histidylglycyl)- Analysis

Technique Column Mobile Phase Detector Reference
RP-HPLC C18 wide pore A: 0.1% TFA in water; B: Acetonitrile with 0.1% TFA UV hplc.eu
HILIC SeQuant® ZIC®-HILIC Acetonitrile and Ammonium formate (B1220265) (40:60) UV (214 nm) sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Spectrophotometric Approaches for Complex Formation and Concentration Determination

Visible-absorption spectrophotometry is a valuable tool for studying the formation of GHK complexes with metal ions, such as copper (II). nih.govmdpi.com The formation of these complexes often results in a distinct color change, which can be quantified by measuring the absorbance at a specific wavelength. This technique allows for the determination of the stoichiometry and stability constants of the metal-peptide complexes. mdpi.com Spectrophotometric titrations, where the absorbance is monitored as a function of the concentration of the metal ion or peptide, are commonly employed for this purpose. nih.govtubitak.gov.tr The resulting data can be analyzed to elucidate the speciation of the complexes in solution. nih.gov

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of synthesized GHK and the identification of its metabolites. researchgate.netkennesaw.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, as it allows for the detection of intact molecular ions with minimal fragmentation. kennesaw.edu

The theoretical mass of GHK is approximately 340.38 g/mol . nih.gov In mass spectrometry, the peptide is often observed as a protonated molecule [M+H]⁺ at an m/z of approximately 341. kennesaw.edu Doubly charged ions [M+2H]²⁺ at an m/z of around 171 may also be detected. kennesaw.edu Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the peptide, providing information about its amino acid sequence. nih.gov This is crucial for confirming the identity of the synthesized peptide and for identifying any potential degradation products or metabolites. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure and conformational dynamics of GHK in solution. semanticscholar.org Both ¹H and ¹³C NMR are utilized to study the peptide and its interactions with metal ions. semanticscholar.orgnih.gov

¹H NMR spectra of GHK display characteristic signals for the protons of the glycine (B1666218), histidine, and lysine (B10760008) residues. chemicalbook.com Changes in the chemical shifts of these protons upon the addition of a metal ion, such as copper (II), indicate the binding sites of the metal on the peptide. semanticscholar.org For example, significant shifts in the signals of the imidazole (B134444) ring protons of histidine are indicative of its involvement in metal coordination. semanticscholar.org ¹³C NMR provides complementary information about the carbon skeleton of the peptide and can also be used to probe metal binding. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state at atomic resolution. youtube.comfrontiersin.org While obtaining suitable crystals of peptides can be challenging, the crystal structures of GHK in complex with copper (II) have been successfully determined. ebi.ac.uk

These studies have provided invaluable information about the coordination geometry of the copper ion and the specific atoms of the peptide involved in binding. The crystal structure reveals the intramolecular and intermolecular interactions that stabilize the complex in the solid state. ebi.ac.uknih.gov This information is crucial for understanding the structure-activity relationship of the GHK-copper complex. frontiersin.org

Potentiometric Titration for Metal Binding Characterization

Potentiometric titration is a classic and reliable method for characterizing the thermodynamics of metal-ligand interactions in solution. interesjournals.orgjmaterenvironsci.comresearchgate.net This technique is used to determine the protonation constants (pKa values) of the ionizable groups of GHK and the stability constants of its metal complexes. interesjournals.orgresearchgate.net

The titration involves monitoring the pH of a solution containing the peptide as a function of the addition of a standard acid or base. cost-nectar.eu By performing titrations in the absence and presence of a metal ion, the stability constants of the resulting complexes can be calculated. jmaterenvironsci.com These constants provide a quantitative measure of the affinity of the peptide for the metal ion. interesjournals.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
L-Lysine, N2-(N-L-histidylglycyl)- GHK
Glycine Gly
Histidine His
Lysine Lys
Copper Cu
Trifluoroacetic acid TFA
Acetonitrile -
Ammonium formate -

This table provides a reference for the chemical compounds discussed in this article.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing L-Lysine, N2-(N-L-histidylglycyl)- with high purity?

  • Methodology : Utilize solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Begin by anchoring Fmoc-L-lysine to a resin, followed by sequential coupling of glycyl and L-histidyl residues. Deprotect using 20% piperidine in DMF, and cleave the peptide from the resin with trifluoroacetic acid (TFA). Purify via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient with 0.1% TFA as the ion-pairing agent. Confirm purity (>95%) using analytical HPLC and mass spectrometry (e.g., ESI-MS) .

Q. How should researchers handle and store L-Lysine, N2-(N-L-histidylglycyl)- to ensure stability?

  • Methodology : Store lyophilized peptide at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation. For short-term use (≤1 month), dissolve in sterile, deionized water (pH 6-7) and store at 4°C. Avoid freeze-thaw cycles for aqueous solutions. Monitor stability via periodic HPLC analysis to detect hydrolysis or aggregation .

Q. What analytical techniques are essential for confirming the molecular identity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Use high-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical vs. observed m/z). Cross-reference with the EPA/NIH Mass Spectral Database for peptide fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Perform 1H/13C NMR in deuterated solvents (e.g., D2O or DMSO-d6) to confirm backbone connectivity and side-chain functional groups, focusing on histidine imidazole protons (δ 7-8 ppm) and lysine ε-amino groups .

Advanced Research Questions

Q. How can researchers investigate the metal ion-binding properties of L-Lysine, N2-(N-L-histidylglycyl)-, particularly with copper?

  • Methodology :

  • UV-Vis Spectroscopy : Titrate the peptide with CuCl2 in buffered solutions (pH 7.4) and monitor absorption at 250-300 nm for charge-transfer bands indicative of Cu(II) coordination .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during Cu(II) addition.
  • Electron Paramagnetic Resonance (EPR) : Analyze Cu(II)-bound species for geometric and electronic structure details. Compare with known copper-binding motifs (e.g., GHK-Cu tripeptide) .

Q. What strategies resolve contradictions in reported bioactivities of this peptide across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., peptide purity, concentration, cell lines) from conflicting studies. Use tools like PRISMA guidelines for transparency .
  • Dose-Response Replication : Repeat assays (e.g., cell proliferation or antioxidant activity) under standardized conditions, including positive controls (e.g., GHK-Cu for copper-binding activity). Apply ANOVA and post-hoc tests (e.g., Tukey’s HSD) to assess significance .
  • Structural Validation : Confirm batch-to-batch consistency via CD spectroscopy to rule out conformational variability affecting bioactivity .

Q. How can researchers optimize experimental designs to study this peptide’s role in cellular signaling pathways?

  • Methodology :

  • Gene Expression Profiling : Treat cell lines (e.g., fibroblasts or keratinocytes) with the peptide and perform RNA-seq to identify differentially expressed genes (e.g., collagen synthesis or metalloproteinases). Validate via qRT-PCR .
  • Knockdown/Overexpression Models : Use CRISPR/Cas9 to silence putative receptors (e.g., GPCRs) and assess peptide activity loss. Pair with phosphoproteomics to map signaling cascades .
  • In Vivo Models : Apply topical or systemic administration in murine models, followed by histological analysis (e.g., Masson’s trichrome for collagen deposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.